molecular formula C20H20BrN3O2 B12142783 N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B12142783
M. Wt: 414.3 g/mol
InChI Key: HKIKTDFJYLJLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule designed for research purposes, integrating a quinazolinone core—a structure recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities . This compound features a 3-bromophenyl group and a flexible hexanamide linker, a structural motif seen in other research compounds like the NHE-1 inhibitor class . Quinazolinone derivatives are of significant interest in early-stage pharmacological research for their potential to interact with various enzyme systems . Specifically, analogs with similar 4-oxoquinazolinyl groups linked via hexanamide chains have been investigated as potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for managing cardiovascular and ocular diseases due to its cytoprotective and anti-ischemic properties . The structural features of this compound, including the bromoaryl substituent, suggest it may also be a candidate for exploring anti-proliferative or anti-inflammatory pathways, which are commonly associated with the quinazolinone pharmacophore . This product is strictly intended for laboratory research to elucidate biological mechanisms and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H20BrN3O2

Molecular Weight

414.3 g/mol

IUPAC Name

N-(3-bromophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H20BrN3O2/c21-15-7-6-8-16(13-15)23-19(25)11-2-1-5-12-24-14-22-18-10-4-3-9-17(18)20(24)26/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,23,25)

InChI Key

HKIKTDFJYLJLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated phenyl derivative with the quinazolinone core through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles under specific conditions. This reactivity is pivotal for introducing functional groups or modifying the aromatic system.

Reaction Conditions Nucleophile Product Yield Reference
DMF, K₂CO₃, 80°CPrimary aminesArylaminomethyl derivatives65–75%
Ethanol, refluxThiolsThioether analogs58–62%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex through deprotonation by K₂CO₃.

  • Displacement of bromide by the nucleophile, stabilized by the electron-withdrawing quinazolinone group.

Amide Hydrolysis

The hexanamide linker is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Conditions Catalyst Product Application
6M HCl, reflux, 12 hr6-(4-oxoquinazolin-3(4H)-yl)hexanoic acidPrecursor for ester derivatives
NaOH (aq), 100°C, 8 hrSodium salt of the acidImproved water solubility

Key Observation :
Hydrolysis rates depend on steric hindrance from the quinazolinone group, with slower kinetics compared to simple alkylamides.

Cyclization Reactions

The quinazolinone core participates in cyclization to form fused heterocycles, enhancing structural complexity.

Example Reaction :
Base-catalyzed dehydrochlorinative cyclization with chloroacetyl chloride yields β-lactam-quinazolinone hybrids:

Steps :

  • Chloroacetylation : Reaction with chloroacetyl chloride forms a chloroacetyl intermediate.

  • Cyclization : Stirring in DMF with K₂CO₃ induces intramolecular cyclization to form azetidin-2-one (β-lactam) rings .

Substrate Product Yield
N-(3-bromophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide2-(Azetidin-2-one-4-yl)-4(3H)-quinazolinone70%

Application :
These hybrids show enhanced bioactivity, particularly in kinase inhibition .

Microwave-Assisted Functionalization

Optimized synthetic routes employ microwave irradiation to accelerate reactions and improve yields.

Reaction Type Conditions Time Yield Improvement
Suzuki CouplingPd(PPh₃)₄, MW, 120°C, DME/H₂O20 min82% (vs. 60% conventional)
Reductive AminationNaBH₃CN, MW, 80°C, MeOH15 min75% (vs. 50% conventional)

Advantage :
Reduced reaction times and byproduct formation, critical for scalable synthesis.

Radical Bromination

The quinazolinone ring undergoes regioselective bromination at the 6-position under radical conditions.

Reagent Conditions Regioselectivity Yield
NBS, AIBN, CCl₄Reflux, 6 hr6-bromoquinazolinone68%

Significance :
Introduces additional bromine atoms for further cross-coupling reactions .

Oxidation of the Quinazolinone Core

Controlled oxidation modifies the 4-oxo group, altering electronic properties.

Oxidizing Agent Product Effect on Reactivity
KMnO₄, acidic H₂O4-hydroxyquinazolinoneEnhanced hydrogen-bonding capacity
Ozone, then Zn/H₂ORing-opened dicarbonyl compoundFacilitates further functionalization

Note : Over-oxidation can degrade the quinazolinone ring, requiring precise stoichiometry.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings, enabling diversification.

Coupling Type Conditions Product Yield
Suzuki-MiyauraPd(dba)₂, SPhos, K₃PO₄, toluene/H₂OBiaryl derivatives75–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneAryl amine-functionalized analogs70%

Application :
These reactions generate libraries of derivatives for structure-activity relationship (SAR) studies .

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis : The compound is typically synthesized through multi-step organic reactions. The process involves:

  • Formation of the Quinazolinone Core : This is achieved by cyclizing anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Amidation : The final step includes coupling the brominated phenyl derivative with the quinazolinone core using coupling reagents like EDCI or DCC in the presence of a base .

Chemical Properties : The compound features a bromophenyl group attached to a quinazolinone core, which contributes to its unique chemical reactivity and potential biological activities.

Biological Applications

N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazolinones have shown promising results in inhibiting the growth of breast cancer cells .
  • Antimicrobial Properties : The compound has potential antimicrobial activity, making it a candidate for developing new antibiotics. Studies have demonstrated that quinazolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies suggest that quinazolinone derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the effectiveness of quinazolinone derivatives, including this compound:

  • Anticancer Screening : In vitro studies have shown that derivatives of quinazolinones exhibit significant cytotoxicity against human breast adenocarcinoma (MCF7) cell lines, suggesting their potential as lead compounds for anticancer drug development .
  • Antimicrobial Testing : A study evaluated the antimicrobial activity of various quinazolinone derivatives against different bacterial strains using turbidimetric methods, revealing that certain derivatives had promising activity against resistant strains .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline Derivatives with Varying Substituents and Linker Lengths

Several quinazoline-based compounds from share similarities with the target molecule but differ in key structural aspects (Table 1).

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name Quinazoline Substituents Linker Chain Aryl Group Synthesis Yield
N-(3-Bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide 4-oxo Hexanamide 3-Bromophenyl Not Reported
N-(Dihydrobenzo[dioxin]-6-yl)-5-(2,4-dioxoquinazolin-3-yl)pentanamide 2,4-dioxo Pentanamide 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 20%
N-(5-Bromopyridin-3-yl)-5-(2,4-dioxoquinazolin-3-yl)pentanamide 2,4-dioxo Pentanamide 5-Bromopyridin-3-yl 25%
N-[4-(Dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide 4-oxo Hexanamide 4-(Dimethylamino)phenyl Not Reported

Key Observations:

  • Quinazoline Core: The target compound’s 4-oxoquinazoline core lacks the 2-oxo group present in analogs.
  • Linker Chain: The hexanamide linker in the target compound provides greater flexibility compared to pentanamide or heptanamide chains in analogs. Longer chains may enhance membrane permeability but reduce binding affinity due to entropic penalties .
  • Aryl Substituents: The 3-bromophenyl group in the target compound contrasts with electron-rich substituents (e.g., dihydrobenzo[dioxin]) in analogs. Bromine’s electron-withdrawing nature may decrease solubility but improve metabolic stability compared to dimethylamino groups in .

Functional Implications

The 3-bromophenyl group’s steric bulk could hinder binding to sEH’s catalytic pocket compared to smaller substituents like 5-bromopyridinyl. Conversely, the 4-oxoquinazoline core may offer unique interactions with residues like Asp335 or Tyr383 in sEH .

Biological Activity

N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC20H20BrN3O2
Molecular Weight414.3 g/mol
IUPAC NameThis compound
InChI KeyHKIKTDFJYLJLCZ-UHFFFAOYSA-N

The compound features a unique combination of a bromophenyl group and a quinazolinone moiety, which may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazolinone Core: This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Amidation: The final step involves coupling the brominated phenyl derivative with the quinazolinone core using coupling reagents like EDCI or DCC in the presence of a base.

Antimicrobial Activity

Research indicates that compounds with similar quinazolinone structures exhibit significant antimicrobial properties. For instance, various substituted quinazolinones have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that these compounds possess moderate to high antibacterial activity at concentrations ranging from 50 µg/ml to 100 µg/ml .

Anticancer Potential

Quinazolinone derivatives, including this compound, have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes linked to cancer progression or apoptosis induction in tumor cells . Notably, studies have shown that certain derivatives can effectively inhibit cancer cell proliferation and induce cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar quinazolinone derivatives have been reported to inhibit inflammatory mediators and pathways, suggesting that this compound may exhibit similar effects .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that its biological activities are mediated through interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. For example, its antimicrobial activity may stem from the inhibition of bacterial enzymes critical for survival .

Case Studies and Research Findings

  • Antimicrobial Study: A study evaluating various substituted quinazolinones found that compounds similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis at concentrations as low as 50 µg/ml .
  • Cytotoxicity Assay: In vitro assays on cancer cell lines revealed that certain quinazolinone derivatives led to a marked decrease in cell viability, indicating potential use as anticancer agents .

Q & A

Basic Question: What are the recommended synthetic routes for N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally similar quinazolinone derivatives often involves multi-step reactions, including nucleophilic substitution, condensation, and amide coupling. For example, triazine-based compounds are synthesized using General Procedure B ( ):

  • Step 1 : React 2,4,6-trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) at controlled temperatures (e.g., 45°C) to form intermediates.
  • Step 2 : Further functionalization via coupling reactions with bromophenyl groups or hexanamide chains.
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), reaction time (1–24 hours), and stoichiometric ratios (1.0–1.2 equiv. of reagents) to improve yields. Monitoring via TLC (e.g., hexane/EtOH, Rf = 0.59) and purification by recrystallization is critical .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

Answer:

  • 1H NMR : Essential for confirming substituent positions (e.g., aromatic protons at δ 6.96–7.29 ppm in DMSO-d6).
  • Mass Spectrometry : Validates molecular weight (e.g., 527.8 g/mol for similar compounds) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms.
    Data Contradictions : Discrepancies in spectral peaks (e.g., unexpected splitting) may arise from impurities or dynamic equilibria. Cross-validate using alternative solvents, temperature-controlled NMR, or computational modeling (DFT) .

Advanced Question: How can researchers design experiments to investigate the compound’s inhibitory activity against tumor necrosis factor-α converting enzyme (TACE)?

Answer:

  • In Vitro Assays : Use recombinant TACE enzyme and fluorogenic substrates (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2) to measure inhibition kinetics (IC50).
  • Cell-Based Models : Treat MDA-MB-231 or similar cancer lines with the compound (1–100 µM) and quantify TNF-α secretion via ELISA.
  • Control Experiments : Compare with known TACE inhibitors (e.g., marimastat) and assess cytotoxicity using MTT assays .

Advanced Question: What strategies can address contradictory data in structure-activity relationship (SAR) studies for this compound?

Answer:

  • Systematic Substituent Variation : Modify the quinazolinone core (e.g., 4-oxo vs. 4-thio groups) and the bromophenyl moiety to isolate electronic or steric effects.
  • Statistical Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with bioactivity.
  • Orthogonal Validation : Combine enzymatic assays with molecular docking (e.g., AutoDock Vina) to confirm binding modes. Discrepancies between computational and experimental data may indicate allosteric effects or off-target interactions .

Basic Question: What are the best practices for ensuring reproducibility in synthesizing this compound?

Answer:

  • Standardized Protocols : Document exact reaction conditions (e.g., degassing solvents, inert atmosphere).
  • Quality Control : Validate intermediates via melting point analysis (e.g., 180–182°C for similar solids) and HPLC purity checks (>95%).
  • Batch Consistency : Use high-purity starting materials (e.g., ≥99% 4-methoxyphenol) and avoid hygroscopic reagents .

Advanced Question: How can researchers resolve conflicting solubility data for this compound in pharmacological assays?

Answer:

  • Solubility Screening : Test in DMSO, PBS (pH 7.4), and cell culture media with surfactants (e.g., 0.1% Tween-80).
  • Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >10 µM.
  • Alternative Formulations : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions involving brominated intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.